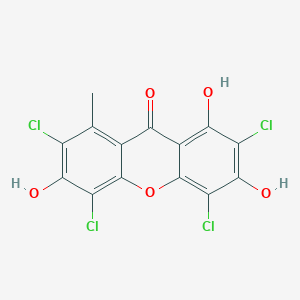
Thiophanic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophanic acid is a member of xanthones.
科学的研究の応用
Macrophage Endocytosis of Superparamagnetic Iron Oxide Nanoparticles : Thiophanic acid, in the form of Ferumoxides, plays a role in the field of medical imaging, particularly in magnetic resonance (MR) imaging. Ferumoxides, composed of dextran-coated iron oxide nanoparticles, are taken up by macrophages through scavenger receptor SR-A-mediated endocytosis. This property is significant for developing contrast agents in MR imaging (Raynal et al., 2004).
Dissipation Behavior in Agriculture : Thiophanate methyl, a form of thiophanic acid, is extensively applied in agriculture as a fungicide. It's crucial in controlling a wide range of fruit and vegetable pathogens. Research on its residue behavior and consumer dietary exposure, especially in products like strawberries, helps in understanding its environmental impact and safety (Malhat et al., 2020).
Antioxidative Activity : Thiophanic acid derivatives, like thiophane, exhibit antioxidative properties. Studies using bacterial tests have shown that thiophane is not mutagenic or genotoxic and offers better protection to cells than some known antioxidants. This is significant for developing new antioxidant compounds (Ovchinnikova et al., 2009).
Determination in Agricultural Products : Methods like Differential Pulse Polarography have been developed for determining thiophanate-methyl in agricultural products. This is essential for ensuring the safety and compliance of foodstuffs with health standards (Verma et al., 2004).
Environmental and Biological Imaging Applications : Thiophanic acid compounds are used in the development of fluorescent probes for biological and environmental imaging. These probes can detect toxic compounds like thiophenols, demonstrating the role of thiophanic acid derivatives in environmental monitoring and biological research (Liu et al., 2015).
特性
CAS番号 |
7584-33-0 |
|---|---|
製品名 |
Thiophanic acid |
分子式 |
C14H6Cl4O5 |
分子量 |
396 g/mol |
IUPAC名 |
2,4,5,7-tetrachloro-1,3,6-trihydroxy-8-methylxanthen-9-one |
InChI |
InChI=1S/C14H6Cl4O5/c1-2-3-9(19)4-10(20)6(16)12(22)8(18)14(4)23-13(3)7(17)11(21)5(2)15/h20-22H,1H3 |
InChIキー |
MYBIAUJNAXMGTF-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3C2=O)O)Cl)O)Cl |
正規SMILES |
CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3C2=O)O)Cl)O)Cl |
その他のCAS番号 |
7584-33-0 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



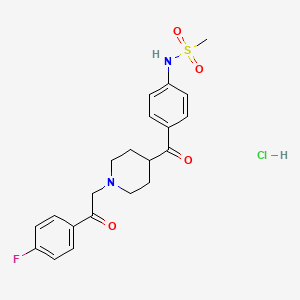
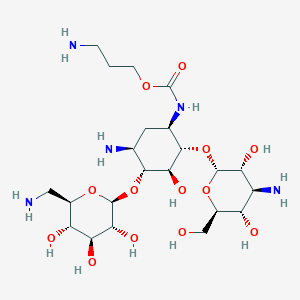
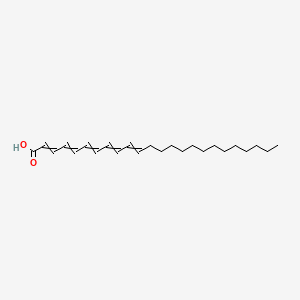
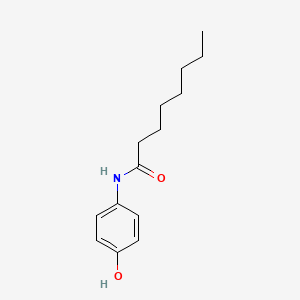
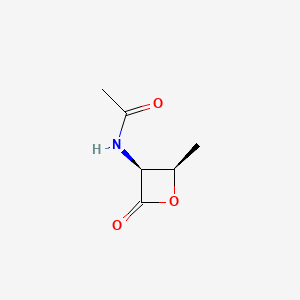
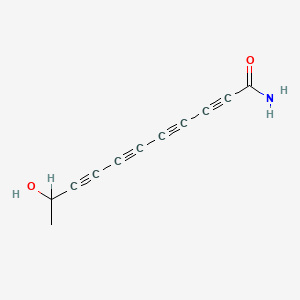
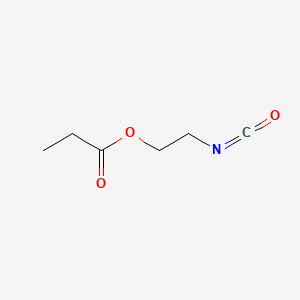
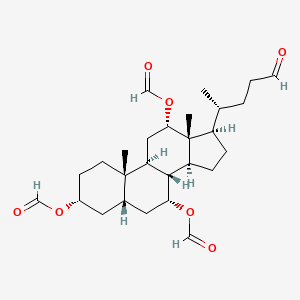
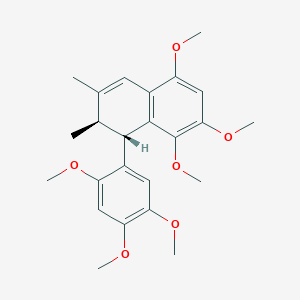
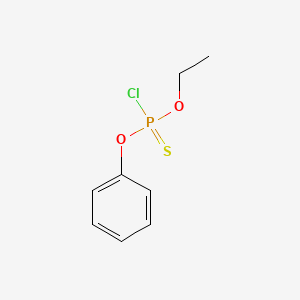
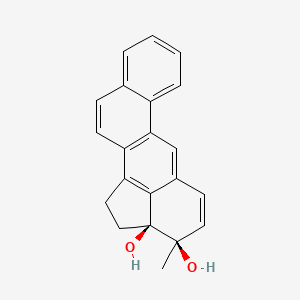
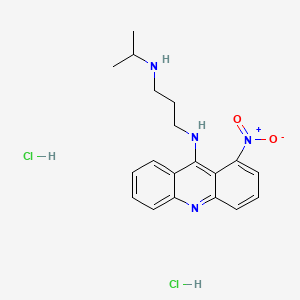
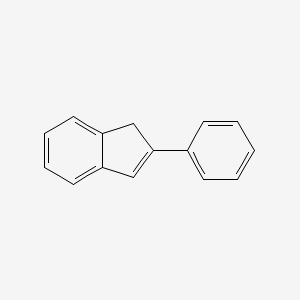
![methyl 2-[(1S,5S,7S,8S,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1210914.png)